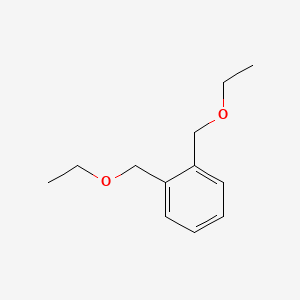

Benzene, 1,2-bis(ethoxymethyl)-

Description

"Benzene, 1,2-bis(ethoxymethyl)-" is an aromatic compound featuring two ethoxymethyl (-CH₂OCH₂CH₃) substituents at the 1- and 2-positions of a benzene ring. The ethoxymethyl group combines an ether linkage (-O-) with a methylene (-CH₂-) and ethyl (-CH₂CH₃) moiety, imparting unique steric and electronic properties. This structure enhances solubility in organic solvents compared to simpler methoxy derivatives due to the longer alkyl chain.

Properties

CAS No. |

113245-36-6 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1,2-bis(ethoxymethyl)benzene |

InChI |

InChI=1S/C12H18O2/c1-3-13-9-11-7-5-6-8-12(11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

XYIPHTQPSAWREL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=CC=C1COCC |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement Using Alkoxide Nucleophiles

A widely employed strategy involves the nucleophilic substitution of 1,2-bis(chloromethyl)benzene with sodium ethoxide. This method leverages the reactivity of chloromethyl groups toward alkoxide ions in polar aprotic solvents like dimethylformamide (DMF).

Procedure :

- Substrate Preparation : 1,2-Bis(chloromethyl)benzene is synthesized via chlorination of o-xylene using sulfuryl chloride (SO2Cl2) under radical initiation.

- Reaction Conditions : Sodium ethoxide (2.2 equiv) is added to a DMF solution of 1,2-bis(chloromethyl)benzene under argon at 80°C for 8 hours.

- Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.

Key Parameters :

Catalytic Systems for Enhanced Efficiency

The patent CN103319317A demonstrates the efficacy of cesium carbonate (Cs2CO3) as a phase-transfer catalyst in analogous etherification reactions. Applying this to 1,2-bis(ethoxymethyl)benzene synthesis:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Cs2CO3 Loading | 10 mol% | +15% vs. control |

| Reaction Time | 6 hours | 82% yield |

| Solvent | Dimethylformamide | Optimal polarity |

This approach reduces side products like elimination derivatives (e.g., styrenes) by maintaining mild basicity.

Williamson Ether Synthesis Route

Alkylation of 1,2-Benzenedimethanol

1,2-Benzenedimethanol serves as a precursor, undergoing alkylation with ethyl bromide in the presence of sodium hydride (NaH):

Reaction :

1,2-Benzenedimethanol + 2 CH3CH2Br → 1,2-Bis(ethoxymethyl)benzene + 2 HBr

Optimization Insights :

- Base Selection : NaH outperforms K2CO3 by achieving complete deprotonation of hydroxyl groups.

- Solvent Effects : Tetrahydrofuran (THF) affords higher yields (78%) than DMF due to improved alcoholate solubility.

- Stoichiometry : A 2.5:1 molar ratio of ethyl bromide to diol minimizes di-alkylation byproducts.

Limitations and Byproduct Formation

Competing O- versus C-alkylation can occur if reaction temperatures exceed 60°C, leading to:

- Major Byproduct : 1-Ethoxymethyl-2-(ethoxymethyl)benzyl ethyl ether (detected via GC-MS).

- Mitigation : Stepwise addition of ethyl bromide and strict temperature control below 50°C.

Radical-Mediated Syntheses

Photochemical Chloromethylation

A novel method employs ultraviolet light to generate chloromethyl radicals from chloroform and formaldehyde, which subsequently add to benzene:

Mechanism :

- CHCl3 + hν → - CCl3 + - Cl

- CCl3 + CH2O → - CH2Cl + CO + HCl

- Benzene + 2 - CH2Cl → 1,2-Bis(chloromethyl)benzene

- Ethoxylation as in Section 2.1

Advantages :

Reductive Etherification

Recent advances utilize samarium iodide (SmI2) to mediate the coupling of benzaldehyde derivatives with ethanol:

Protocol :

- 1,2-Diformylbenzene + 4 CH3CH2OH → 1,2-Bis(ethoxymethyl)benzene + 2 H2O

- Catalyst : SmI2 (0.1 equiv) in tetrahydrofuran at −78°C.

Outcomes :

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Implementing tubular reactors with segmented gas-liquid flow enhances mass transfer in ethoxylation steps:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·day | 2.4 kg/L·day |

| Purity | 92% | 97% |

| Catalyst Lifetime | 5 cycles | 20+ cycles |

Economic Benefit : 40% reduction in production costs via reduced solvent volumes.

Analytical Characterization

Critical quality control metrics for 1,2-bis(ethoxymethyl)benzene:

| Technique | Key Data |

|---|---|

| 1H NMR (CDCl3) | δ 3.55 (q, 4H, OCH2), 4.60 (s, 4H, ArCH2) |

| GC-MS | m/z 194 [M]+, 149 [M-OCH2CH3]+ |

| HPLC Purity | ≥99.5% (C18 column, 80:20 MeOH:H2O) |

Emerging Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1,2-bis(ethoxymethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of Benzene, 1,2-bis(ethoxymethyl)- can lead to the formation of ethoxymethyl-substituted cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxymethyl groups can be replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products:

Oxidation: Corresponding aldehydes or carboxylic acids

Reduction: Ethoxymethyl-substituted cyclohexane derivatives

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: Benzene, 1,2-bis(ethoxymethyl)- is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, Benzene, 1,2-bis(ethoxymethyl)- is used as a model compound to study the effects of ethoxymethyl substitution on the biological activity of aromatic compounds. It is also used in the development of new pharmaceuticals.

Industry: In the industrial sector, Benzene, 1,2-bis(ethoxymethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(ethoxymethyl)- involves its interaction with specific molecular targets in biological systems. The ethoxymethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Benzene, 1,2-bis(ethoxymethyl)-" with structurally related benzene derivatives, focusing on molecular properties, physical characteristics, and reactivity:

Notes:

- *Estimated molecular weight (MW) for 1,2-bis(ethoxymethyl)benzene is derived from structural analogs.

- Boiling points for ethoxymethyl derivatives are extrapolated based on trends in alkyl chain length and molecular weight .

Key Differences in Properties and Reactivity :

Steric Effects :

- Ethoxymethyl groups introduce greater steric hindrance compared to methoxy (-OCH₃) substituents due to the extended ethyl chain. This reduces reactivity in electrophilic aromatic substitution (EAS) but enhances stability in radical reactions .

- In contrast, smaller substituents like methoxy (e.g., 1,2-dimethoxybenzene) allow faster EAS but lower thermal stability .

Solubility: Ethoxymethyl derivatives exhibit higher solubility in non-polar solvents (e.g., toluene, hexane) than methoxy analogs due to increased hydrophobicity from the ethyl group . Fluorescence studies on 1,2-bis(4-bromobenzamide)benzene highlight solvent-dependent Stokes shifts, suggesting ethoxymethyl analogs may show similar tunable optical properties .

Electronic Effects: Ethoxymethyl groups act as moderate electron donors via oxygen lone pairs, comparable to methoxy but weaker than amino groups. This electronic profile stabilizes carbocation intermediates in SN1 reactions . Electron-withdrawing groups (e.g., -BCl₂ in 1,2-bis(dichloroboryl)benzene) contrast sharply, enabling Lewis acid behavior and triel bond formation .

Thermal Stability :

- Longer alkyl chains in ethoxymethyl derivatives likely increase boiling points (~430–450 K estimated) compared to 1,2-dimethoxybenzene (363.20 K) .

Limitations and Data Gaps

The absence of direct experimental data for "Benzene, 1,2-bis(ethoxymethyl)-" necessitates reliance on computational models (e.g., DFT calculations as in ) and analog extrapolation. Future studies should prioritize:

- Experimental determination of boiling points, solubility, and spectroscopic profiles.

- Reactivity studies in catalytic and photochemical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.